1-(Benzofuran-6-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-(1-benzofuran-6-yl)ethanone |
InChI |
InChI=1S/C10H8O2/c1-7(11)9-3-2-8-4-5-12-10(8)6-9/h2-6H,1H3 |
InChI Key |
OZSFNSCLJFRYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=CO2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzofuran 6 Yl Ethanone and Its Analogs
Classical Synthetic Routes for Benzofuran-Ethanone Systems
Traditional methods for synthesizing the benzofuran (B130515) ring system often rely on multi-step sequences involving condensation, cyclization, and rearrangement reactions. These classical routes have been foundational in heterocyclic chemistry.
Alkylation and Cyclization Strategies
A common and direct approach to forming the benzofuran ring involves the alkylation of a phenol derivative followed by an intramolecular cyclization. A representative example is the synthesis of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. This process begins with the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone in the presence of a base like potassium carbonate. mdpi.com The initial step is the O-alkylation of the phenolic hydroxyl group by chloroacetone, which is then followed by a base-catalyzed intramolecular aldol-type condensation and subsequent dehydration to form the furan (B31954) ring fused to the benzene (B151609) ring. mdpi.com
Another classical strategy involves the Friedel-Crafts alkylation of phenols with cinnamyl alcohols, which generates o-cinnamyl phenols. These intermediates can then undergo oxidative cyclization to yield 2-benzyl benzofurans. nih.gov More recent advancements have also explored cascade radical cyclization pathways to construct complex benzofuran derivatives. nih.gov
| Starting Materials | Reagents | Product Type | Reference |
| o-Hydroxyacetophenone, Chloroacetone | K₂CO₃, Acetonitrile | 1-(3-methyl-1-benzofuran-2-yl)ethanone | mdpi.com |
| Phenols, Cinnamyl alcohols | Re₂O₇, Pd(II) catalyst | 2-Benzyl benzofurans | nih.gov |
| 2-Iodo aryl allenyl ethers, 2-Azaallyl anions | Single-electron transfer (SET) | Polycyclic benzofurans | nih.gov |
Claisen-Schmidt Condensation Approaches for Chalcone (B49325) Derivatives
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are α,β-unsaturated ketones. Benzofuran-containing chalcones are synthesized by the base-catalyzed condensation of a benzofuran-ethanone derivative (like 2-acetylbenzofuran) with an aromatic aldehyde. nih.govscispace.comscispace.com This reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent. nih.govscispace.com
The versatility of this method allows for the synthesis of a wide array of chalcone derivatives by varying the substituents on both the benzofuran ketone and the aromatic aldehyde. nih.gov These chalcone scaffolds are valuable intermediates for synthesizing other heterocyclic systems, such as pyrimidines. nih.gov The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic chalcone structure. eurjchem.com
| Ketone Component | Aldehyde Component | Catalyst/Base | Product | Reference |
| 2-Acetyl benzofuran | Various aromatic aldehydes | Aqueous NaOH, Ethanol | Benzofuran analogues of chalcone | scispace.com |
| 1-(5-Bromo-1-benzofuran-2-yl)ethanone | Various aryl aldehydes | Not specified | 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones | scispace.com |
| Acetophenone derivatives | Benzaldehyde derivatives | KOH, Methanol (ultrasound) | Chalcone derivatives | nih.gov |
Hydrazine (B178648) Condensation Reactions for Benzofuran-Based Hydrazones
Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure. Benzofuran-based hydrazones are typically synthesized through the condensation reaction of a benzofuran ketone, such as 2-acetylbenzofuran, with a hydrazine derivative. scispace.commdpi.com The reaction is often catalyzed by a small amount of acid, such as hydrochloric acid, in a solvent like ethanol. mdpi.com
For example, reacting equimolar amounts of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine under reflux in ethanol with an acid catalyst yields the corresponding 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine in high yield. mdpi.com This straightforward method allows for the incorporation of various substituted phenylhydrazine moieties, leading to a diverse library of benzofuran-hydrazone hybrids. researchgate.net These compounds are of interest due to the combined structural features of the benzofuran and hydrazone pharmacophores. mdpi.com
| Benzofuran Carbonyl | Hydrazine Derivative | Catalyst/Conditions | Product Type | Reference |
| 2-Acetylbenzofuran | (2,4,6-Trichlorophenyl)hydrazine | HCl, Ethanol, Reflux | Benzofuran-phenylhydrazone | mdpi.com |
| Benzofuran aldehyde | Substituted aromatic hydrazides | Not specified | Benzofuran hydrazones | researchgate.net |
| 2-Acetyl benzofuran | Phenylhydrazine hydrochloride | Sodium acetate, Ethanol | Phenyl hydrazone of 2-acetyl benzofuran | scispace.com |
Catalytic and Green Chemistry Approaches in Benzofuran Synthesis
In response to the growing need for sustainable and efficient chemical processes, modern synthetic methodologies have increasingly focused on catalytic and green chemistry approaches. These methods aim to reduce waste, energy consumption, and the use of hazardous materials.
Metal-Catalyzed Benzofuran Formation
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. elsevier.com Catalysts based on palladium, copper, and nickel are widely employed to construct the benzofuran core with high efficiency and selectivity. nih.govthieme.deacs.org
Palladium-catalyzed reactions: Palladium catalysts are extensively used in various synthetic strategies. One prominent method is the Sonogashira cross-coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran ring. nih.govacs.org Palladium acetate can also catalyze the reaction of aryl boronic acids with 2-(2-formylphenoxy) acetonitriles to produce benzoyl-substituted benzofurans. nih.govacs.org
Copper-catalyzed reactions: Copper catalysts offer a cost-effective alternative for benzofuran synthesis. One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst have been developed. nih.govacs.org Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides another facile route to polysubstituted benzofurans. rsc.org
Nickel-catalyzed reactions: Nickel catalysts have been utilized for intramolecular nucleophilic addition reactions of aryl halides to aryl ketones, providing a pathway to various benzofuran derivatives. thieme.deorganic-chemistry.org
These metal-catalyzed methods often offer milder reaction conditions and broader substrate scope compared to classical routes. benthamdirect.com
| Catalyst System | Reaction Type | Substrates | Reference |
| Palladium/Copper | Sonogashira coupling / Cyclization | Iodophenols, Terminal alkynes | nih.govacs.org |
| Palladium Acetate | Tandem Reaction | Aryl boronic acids, 2-(2-formylphenoxy) acetonitriles | nih.govacs.org |
| Copper Iodide | One-pot Synthesis | o-Hydroxy aldehydes, Amines, Alkynes | nih.govacs.org |
| Nickel Catalyst | Intramolecular Nucleophilic Addition | Aryl halides, Aryl ketones | thieme.deorganic-chemistry.org |
Whole-Cell Biocatalysis for Enantioselective Reductions to Benzofuran Carbinols
Green chemistry principles have spurred interest in biocatalysis, which utilizes enzymes or whole microbial cells to perform chemical transformations. A key application in this area is the enantioselective reduction of prochiral ketones to chiral alcohols, which are valuable building blocks in pharmaceuticals.
While specific examples for 1-(Benzofuran-6-yl)ethanone are not extensively detailed, the methodology has been successfully applied to analogous ketone substrates. For instance, the bacterium Weissella paramesenteroides has been identified as an effective whole-cell biocatalyst for the reduction of various acetophenones to their corresponding chiral carbinols with high conversion rates and excellent enantioselectivity. figshare.comresearchgate.net The process typically involves incubating the ketone substrate with a culture of the microorganism, which contains the necessary oxidoreductase enzymes and cofactor regeneration systems. figshare.com This approach avoids the use of expensive and toxic metal catalysts and reagents, operating under mild, environmentally benign conditions. researchgate.net The scale-up potential of such bioreductions has been demonstrated, highlighting its value as a green alternative for producing enantiomerically enriched chiral alcohols. figshare.comresearchgate.net
| Biocatalyst | Substrate Type | Product Type | Key Findings | Reference |
| Weissella paramesenteroides N7 | Prochiral ketones (e.g., Acetophenones) | Chiral secondary alcohols (Carbinols) | High enantioselectivity and conversion rates; scalable green process. | figshare.comresearchgate.net |
| Baker's Yeast | Axially chiral binaphthyl-based aldehyde | Corresponding benzylic alcohol | Early example of enzymatic atroposelective reduction. | nih.gov |
| Engineered Myoglobins | Styrenes and diazo esters | Stereochemically rich 2,3-dihydrobenzofurans | Highly diastereo- and enantioselective C-C bond formation. | nih.gov |
Preparation of Substituted 1-(Benzofuran-X-yl)ethanone Derivatives
The synthesis of substituted 1-(benzofuran-X-yl)ethanone derivatives is a key area of research, enabling the exploration of structure-activity relationships for various applications. Several methodologies have been developed to introduce a range of substituents onto the benzofuran ring system.
A common strategy for the synthesis of these derivatives involves the reaction of an appropriately substituted o-hydroxyacetophenone with chloroacetone. This method has been successfully employed to produce a variety of methoxy- and ethoxy-substituted 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives. For instance, the reaction of a substituted o-hydroxyacetophenone with chloroacetone in the presence of potassium carbonate in acetonitrile yields the corresponding substituted benzofuran. This approach has been utilized to synthesize compounds such as 1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethanone and 1-(4-ethoxy-3-methyl-1-benzofuran-2-yl)ethanone.
Another established method for preparing substituted benzofurans is through the heating of a substituted salicylaldehyde with chloroacetone in the presence of potassium hydroxide in methanol. This has been used to prepare compounds like 1-(5-bromo-1-benzofuran-2-yl)ethanone.
The following table summarizes the synthesis of several substituted 1-(benzofuran-X-yl)ethanone derivatives, highlighting the diversity of achievable substitutions.
Table 1: Synthesis of Substituted 1-(Benzofuran-X-yl)ethanone Derivatives
| Compound Name | Substituents | Yield (%) | Reference |
|---|---|---|---|
| 1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone | 5-OCH₃, 3-CH₃ | 60% | |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 4,6-diOCH₃, 3-CH₃ | - | |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 4-OC₂H₅, 3-CH₃ | 60% | |
| 1-(6-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | 6-OC₂H₅, 3-CH₃ | - |
Synthesis of Key Intermediates for Downstream Functionalization
The synthesis of key intermediates from 1-(benzofuran-X-yl)ethanone derivatives is crucial for enabling further functionalization and the creation of more complex molecules. These intermediates are typically designed to have reactive functional groups that can readily participate in subsequent chemical transformations.
A prominent example of the synthesis of a key intermediate is the bromination of the acetyl group. For instance, 1-(benzofuran-2-yl)-2-bromoethanone can be synthesized by reacting benzofuran-2-yl methyl ketone with bromine in methylene chloride. This introduces a reactive bromine atom at the alpha-position of the ketone, which can serve as a handle for various nucleophilic substitution reactions.
Another important strategy for creating versatile intermediates is the bromination of a methyl group on the benzofuran ring. The bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives using N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide in carbon tetrachloride results in the formation of bromomethyl derivatives. This process has been successfully applied to synthesize compounds such as 1-[3-(bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone and 1-[3-(bromomethyl)-6-ethoxy-1-benzofuran-2-yl]ethanone. The resulting bromomethyl group is a valuable precursor for a wide range of functional group interconversions.
In some cases, the presence of activating groups on the benzene ring can lead to further substitution. For example, in the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone with NBS, a product with two bromine atoms—one on the methyl group and another on the benzene ring—was isolated. This highlights the influence of substituents on the reactivity of the benzofuran system.
The following table provides examples of key intermediates synthesized for downstream functionalization.
Table 2: Synthesis of Key Intermediates
| Starting Material | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzofuran-2-yl methyl ketone | Br₂, CH₂Cl₂ | 1-(Benzofuran-2-yl)-2-bromoethanone | - | |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, Benzoyl peroxide, CCl₄ | 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone | 30% | |
| 1-(4-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone | NBS, Benzoyl peroxide, CCl₄ | 1-[3-(Bromomethyl)-4-ethoxy-1-benzofuran-2-yl]ethanone | 60% |
Chemical Reactivity and Transformations of 1 Benzofuran 6 Yl Ethanone
Reactions at the Ethanone (B97240) Functional Group
The ethanone side chain, a methyl ketone, is susceptible to a variety of oxidation and reduction reactions typical of carbonyl compounds. These transformations are fundamental for converting the acetyl group into other functional moieties.
Oxidation Pathways
The methyl ketone group of 1-(Benzofuran-6-yl)ethanone can undergo oxidation through several established synthetic routes. These reactions typically convert the acetyl group into a carboxylic acid or an ester, providing a gateway to further derivatives.
One common oxidation method for methyl ketones is the haloform reaction . When treated with a halogen (I₂, Br₂, or Cl₂) in the presence of a base, this compound can be converted into benzofuran-6-carboxylic acid and a haloform (e.g., chloroform, bromoform, or iodoform). masterorganicchemistry.com This reaction proceeds via the formation of a trihalomethyl ketone intermediate, which is then cleaved by the base. masterorganicchemistry.com
Another significant oxidation pathway is the Baeyer-Villiger oxidation , which transforms ketones into esters. wikipedia.orgorganic-chemistry.org Using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide with a Lewis acid, this compound can be converted to 6-benzofuranyl acetate. wikipedia.orgsigmaaldrich.com The reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent benzofuran (B130515) ring. The regioselectivity of this reaction is governed by the migratory aptitude of the groups attached to the carbonyl, with aryl groups generally migrating in preference to methyl groups. organic-chemistry.org
Table 1: Representative Oxidation Reactions of Aryl Methyl Ketones
| Reaction Name | Reagents | Product Functional Group | Ref. |
|---|---|---|---|
| Haloform Reaction | Base (e.g., NaOH), Halogen (e.g., Br₂) | Carboxylic Acid | masterorganicchemistry.com |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Ester | wikipedia.org |
| Aerobic Oxidation | Copper catalyst, air/O₂ | Can lead to acids or other products | researchgate.net |
Reduction Reactions
The carbonyl group of the ethanone moiety can be readily reduced to a secondary alcohol, forming 1-(benzofuran-6-yl)ethanol. This transformation is commonly achieved using hydride-reducing agents.
Standard laboratory procedures involve reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reactions are typically high-yielding and proceed under mild conditions. Catalytic hydrogenation is another effective method for reducing the ketone. researchgate.net Depending on the catalyst and reaction conditions, this method can selectively reduce the ketone or hydrogenate the benzofuran ring system as well. For instance, ruthenium nanoparticle-based catalysts have been developed for the selective hydrogenation of the furan (B31954) ring in benzofuran derivatives. rwth-aachen.de Conversely, heterogeneous catalysts under specific conditions can target the ketone without affecting the aromatic system. researchgate.net
Reactions of the Benzofuran Ring System
The benzofuran ring is an aromatic system, but the fused furan and benzene (B151609) rings exhibit different reactivities toward substitution reactions. The furan moiety is generally more electron-rich and reactive towards electrophiles than the benzene ring.
Electrophilic Substitution Reactions on the Benzofuran Moiety
The benzofuran ring system is susceptible to electrophilic substitution. chemicalbook.com The furan ring is activated towards electrophilic attack, with substitution preferentially occurring at the C2 and C3 positions due to higher electron density. chemicalbook.compixel-online.net Theoretical studies and experimental results show that the C2 position is generally the most favored site for electrophilic attack, followed by the C3 position. chemicalbook.comstackexchange.com
However, in this compound, the acetyl group at the C6 position of the benzene ring acts as a deactivating, meta-directing group for electrophilic substitution on the benzene portion of the molecule. This can lead to complex regiochemical outcomes. For example, in the bromination of a related compound, 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone, the presence of activating methoxy (B1213986) groups on the benzene ring directed electrophilic substitution to an ortho position on that ring, rather than on the furan ring. mdpi.com
Common electrophilic substitution reactions applicable to the benzofuran scaffold include:
Nitration: Using nitrating agents like nitric acid in sulfuric acid or dinitrogen tetroxide can introduce a nitro group, typically at the C2 or C3 position. youtube.comyoutube.comwikipedia.org
Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or molecular bromine. mdpi.comrsc.org
Acylation and Formylation: Friedel-Crafts type reactions can introduce acyl or formyl groups onto the reactive furan ring. youtube.comrsc.org
Table 2: Regioselectivity in Electrophilic Substitution of Benzofuran
| Position | Relative Reactivity | Reason | Influencing Factors | Ref. |
|---|---|---|---|---|
| C2 | Most reactive | Stabilization of the intermediate sigma complex by the adjacent oxygen and the fused benzene ring. | Reaction conditions, nature of the electrophile. | chemicalbook.comstackexchange.com |
| C3 | Less reactive than C2 | Positive charge in the sigma complex can be stabilized by the lone pair on the adjacent oxygen. | Steric hindrance at C2, presence of substituents. | pixel-online.netstackexchange.com |
| Benzene Ring (C4, C5, C6, C7) | Least reactive | Less activated compared to the furan ring. | Requires harsher conditions or strong activating groups on the benzene ring. The C6-acetyl group is deactivating. | mdpi.com |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the unsubstituted benzofuran ring is generally difficult and not commonly observed. This type of reaction typically requires the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. The parent this compound molecule does not meet these criteria.
However, derivatized benzofurans can undergo nucleophilic substitution. For instance, a halogenated benzofuran could react with various nucleophiles under specific, often metal-catalyzed, conditions. researchgate.netacs.org Nickel-catalyzed intramolecular nucleophilic additions have been used to synthesize benzofuran derivatives from precursors containing an aryl halide and a ketone, demonstrating that nucleophilic attack involving the aromatic core is possible under catalytic conditions. acs.orgorganic-chemistry.org
Strategies for Derivatization and Further Functionalization of the Benzofuran-Ethanone Scaffold
This compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The acetyl group provides a reactive handle for condensation and cyclization reactions, leading to fused-ring systems or decorated benzofuran cores.
A primary strategy involves the Claisen-Schmidt condensation of the ethanone with various aromatic or heteroaromatic aldehydes. nih.govrjlbpcs.com This base-catalyzed reaction yields α,β-unsaturated ketones, commonly known as chalcones . researchgate.netekb.egnih.gov These benzofuran-chalcone intermediates are highly versatile synthons for building further heterocyclic rings. researchgate.net
Key functionalizations starting from benzofuran chalcones include:
Synthesis of Pyrazoles/Pyrazolines: Reaction of the chalcone (B49325) intermediate with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines leads to the formation of pyrazoline rings through cyclization. nih.govresearchgate.net These can subsequently be oxidized to the corresponding aromatic pyrazoles. This reaction provides a straightforward route to link a pyrazole (B372694) moiety to the benzofuran scaffold. nih.gov
Synthesis of Isoxazoles: Cyclocondensation of the chalcone with hydroxylamine (B1172632) hydrochloride in the presence of a base yields isoxazole (B147169) derivatives. mdpi.comresearchgate.net This reaction pathway allows for the introduction of another five-membered heterocycle. nih.govorganic-chemistry.org
These multi-step synthetic sequences demonstrate the utility of this compound as a building block for creating complex molecules with potential applications in medicinal chemistry and materials science.
Table 3: Derivatization Strategies for this compound
| Reaction Type | Reagents | Intermediate | Final Product | Ref. |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | Ar-CHO, Base (e.g., NaOH, KOH) | N/A | Benzofuran Chalcone | nih.govrjlbpcs.commdpi.com |
| Pyrazole Synthesis | Hydrazine Hydrate (NH₂NH₂) | Benzofuran Chalcone | Benzofuran-Pyrazole Derivative | nih.govresearchgate.netnih.gov |
| Isoxazole Synthesis | Hydroxylamine HCl (NH₂OH·HCl) | Benzofuran Chalcone | Benzofuran-Isoxazole Derivative | mdpi.comresearchgate.net |
Spectroscopic Characterization Techniques for 1 Benzofuran 6 Yl Ethanone and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms. For acetylbenzofuran derivatives, ¹H and ¹³C NMR are fundamental for assigning the structure of the benzofuran (B130515) core and its substituents.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In acetylbenzofuran derivatives, the aromatic protons on the benzofuran ring system typically appear in the downfield region (δ 6.5–8.0 ppm) due to the deshielding effect of the aromatic ring current. The acetyl methyl protons characteristically appear as a sharp singlet further upfield.
For instance, in the spectrum of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone , the key signals are assigned as follows: the methyl protons of the ethanone (B97240) group appear as a singlet at δ 2.35 ppm, while the methyl group at the C3 position of the benzofuran ring resonates at δ 1.79 ppm. rsc.org The methoxy (B1213986) groups appear as distinct singlets at δ 3.87 and δ 4.00 ppm. The aromatic protons are observed as multiplets at δ 6.58 and δ 6.94 ppm. rsc.org
Similarly, for 1-(6-ethoxy-3-methyl-1-benzofuran-2-yl)ethanone , the acetyl and C3-methyl protons are observed together as a multiplet at δ 2.56 ppm. mdpi.com The ethoxy group gives rise to a triplet at δ 1.46 ppm (CH₃) and a quartet at δ 4.07 ppm (CH₂), characteristic of an ethyl group coupled to each other. The aromatic protons appear as multiplets at δ 6.93 and δ 7.49 ppm. mdpi.com
A summary of representative ¹H NMR data for various acetylbenzofuran derivatives is presented below.
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone rsc.org | CDCl₃ | 1.79 (s, 3H, -CH₃), 2.35 (s, 3H, -COCH₃), 3.87 (s, 3H, -OCH₃), 4.00 (s, 3H, -OCH₃), 6.58 (m, 1H, Ar-H), 6.94 (m, 1H, Ar-H) |
| 1-(6-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone mdpi.com | CDCl₃ | 1.46 (t, 3H, J = 7.05 Hz, -CH₂-CH₃), 2.56 (m, 6H, -CH₃ & -COCH₃), 4.07 (q, 2H, J = 6.9 Hz, -CH₂-CH₃), 6.93 (m, 2H, Ar-H), 7.49 (m, 1H, Ar-H) |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone rsc.org | CDCl₃ | 2.58 (s, 3H, -COCH₃), 3.86 (s, 3H, -OCH₃), 3.94 (s, 3H, -OCH₃), 5.01 (s, 2H, -CH₂Br), 6.33 (d, 1H, J = 1.8 Hz, Ar-H), 6.59 (d, 1H, J = 1.8 Hz, Ar-H) |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbon of the acetyl group is particularly characteristic, appearing far downfield (typically δ > 190 ppm). The carbons of the benzofuran ring system resonate in the aromatic region (δ 95–165 ppm).
For 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone , the carbonyl carbon appears at δ 190.95 ppm. rsc.org The carbon atoms of the benzofuran ring and the substituents are found between δ 10.77 and δ 151.38 ppm. rsc.org In 1-(6-ethoxy-3-methyl-1-benzofuran-2-yl)ethanone , the carbonyl carbon is observed at δ 190.46 ppm, with the aromatic and substituent carbons appearing in the range of δ 9.59 to δ 160.37 ppm. mdpi.com
The table below summarizes the ¹³C NMR data for several derivatives.
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 1-(4,6-Dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone rsc.org | CDCl₃ | 10.77, 28.04, 57.16, 61.18, 108.64, 114.82, 125.48, 128.83, 133.86, 147.25, 148.57, 151.38, 190.95 |
| 1-(6-Ethoxy-3-methyl-1-benzofuran-2-yl)ethanone mdpi.com | CDCl₃ | 9.59, 14.67, 27.61, 63.95, 95.85, 113.86, 121.77, 122.65, 124.80, 148.05, 155.36, 160.37, 190.46 |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone rsc.org | CDCl₃ | 22.59, 27.55, 55.80, 55.83, 87.75, 95.75, 110.93, 125.16, 146.68, 156.23, 156.30, 162.64, 190.12 |
While specific 2D NMR data for 1-(benzofuran-6-yl)ethanone is not detailed in the available literature, these techniques are routinely applied to confirm the structural assignments of complex benzofuran derivatives.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aromatic spin systems of the benzofuran ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the acetyl group protons to the C6 carbon of the benzofuran ring.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which helps in determining the stereochemistry and conformation of flexible side chains or in confirming through-space interactions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For acetylbenzofuran derivatives, the most prominent absorption band is that of the carbonyl (C=O) group from the ethanone moiety. This typically appears as a strong, sharp peak in the region of 1660-1700 cm⁻¹. For example, the IR spectrum of a derivative, (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide , shows a strong carbonyl absorption at 1689 cm⁻¹. mdpi.com
Other characteristic absorptions include:
Aromatic C=C stretching: Medium to weak bands in the 1450-1610 cm⁻¹ region. mdpi.com
Aromatic C-H stretching: Peaks appearing just above 3000 cm⁻¹. mdpi.com
Aliphatic C-H stretching: From the acetyl methyl group, appearing just below 3000 cm⁻¹.
C-O stretching: Associated with the furan (B31954) ether linkage and any alkoxy substituents, typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
For acetylbenzofuran derivatives, High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to confirm the elemental composition. For example, the calculated m/z for the sodium adduct of 1-(6-ethoxy-3-methyl-1-benzofuran-2-yl)ethanone ([C₁₃H₁₄O₃ + Na]⁺) is 241.0841, with an experimental value found at 241.0849, confirming its molecular formula. mdpi.com
Electron Impact (EI) mass spectrometry can provide insight into fragmentation pathways. For the related compound 6-(2-aminopropyl)benzofuran (6-APB) , a key fragmentation is the alpha cleavage leading to a stable benzofuranyl-methylium ion at m/z 131. researchgate.net A similar cleavage of the bond between the carbonyl group and the benzofuran ring would be an expected fragmentation pathway for this compound.
X-ray Crystallography for Solid-State Structural Elucidation
For example, the crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone reveals that the molecule is approximately planar. nih.gov Similarly, the structure of (1Z)-1-(1-benzofuran-2-yl)ethanone oxime shows a nearly planar molecule with a specific syn conformation across the C=N bond. nih.gov
This technique is invaluable for confirming the regiochemistry of substitution on the benzofuran ring and for studying non-covalent interactions like hydrogen bonding and π–π stacking that dictate the crystal packing. nih.govnih.gov
| Compound | Crystal System | Space Group | Key Geometric Features |
| 1-(5-Bromo-1-benzofuran-2-yl)ethanone nih.gov | Orthorhombic | Pca2₁ | The 13 non-H atoms are approximately planar (r.m.s. deviation = 0.057 Å). Molecules are linked into chains by C—H⋯O hydrogen bonds. |
| (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime nih.gov | Monoclinic | P2₁/c | Molecule is almost planar (r.m.s. deviation = 0.027 Å). Conformation across the C=N bond is syn. |
| 1-(1-Benzofuran-2-yl)ethanone O-(2,6-difluorobenzyl)oxime researchgate.net | Monoclinic | P2₁/n | The benzofuran system is planar (r.m.s. deviation = 0.008 Å). The benzene (B151609) ring makes a dihedral angle of 61.70° with the fused ring system. |
Computational and Theoretical Studies on Benzofuran Ethanone Compounds
Density Functional Theory (DFT) Investigations
DFT has become a primary method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost. espublisher.comresearchgate.net For benzofuran (B130515) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully employed to predict a range of molecular properties. nih.govresearchgate.netsemanticscholar.org
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. espublisher.com For benzofuran-ethanone and related structures, these studies consistently show that the benzofuran ring system is planar. researchgate.net Substituents attached to the ring, such as acetyl and methoxy (B1213986) groups, tend to be nearly coplanar with the aromatic system. researchgate.net
Conformational analysis, which explores the different spatial orientations of a molecule (conformers) and their relative energies, is also performed using DFT. For instance, in studies of visnaginone, a related benzofuran-ethanone derivative, DFT methods have identified stable conformers arising from the rotation of substituent groups like the methoxy group. researchgate.net The most stable conformation predicted in the gas phase often aligns well with the molecular structure observed in the solid state via X-ray crystallography. researchgate.net The calculated geometric parameters, such as bond lengths and angles, generally show good agreement with experimental data, validating the chosen theoretical model. researchgate.net
Table 1: Comparison of Selected Theoretical and Experimental Geometric Parameters for 1-Benzofuran-2-carboxylic acid A representative benzofuran derivative, illustrating the accuracy of DFT calculations.
| Parameter | Bond | Theoretical (B3LYP) | Experimental (XRD) |
| Bond Length (Å) | C14-O15 | 1.219 Å | 1.252 Å |
| Bond Length (Å) | C14-O16 | 1.358 Å | 1.278 Å |
| Bond Length (Å) | C14-C7 | 1.466 Å | 1.457 Å |
| Data sourced from a study on 1-benzofuran-2-carboxylic acid, a structurally related compound. researchgate.net |
Theoretical vibrational analysis is a key application of DFT in studying molecular structures. faccts.de By calculating the harmonic vibrational frequencies, researchers can predict the infrared (IR) and Raman spectra of a molecule. faccts.de These calculations help in the assignment of vibrational modes to specific functional groups and motions within the molecule. For benzofuran derivatives, DFT calculations have been shown to reproduce experimental vibrational spectra with a high degree of accuracy, allowing for a complete and reliable assignment of the spectral bands. researchgate.netresearchgate.net
The process involves optimizing the molecular geometry to find a minimum on the potential energy surface, confirmed by the absence of imaginary frequencies. espublisher.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, leading to excellent correlation with experimental data. researchgate.net This correlation substantiates the optimized molecular structure and provides a detailed understanding of the molecule's vibrational properties.
Table 2: Selected Calculated vs. Experimental Vibrational Frequencies for a Benzofuran Derivative
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O stretching | Carbonyl | 1731 | 1708 |
| C-O-C stretching | Ether | 1269 | 1271 |
| Aromatic C-H stretching | Benzene (B151609) Ring | 3100-3200 | 3050-3150 |
| Frequencies are representative values for benzofuran derivatives and may vary based on specific structure and computational method. researchgate.net |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. espublisher.com For benzofuran compounds, TD-DFT calculations can accurately predict the main absorption bands, which are typically attributed to π → π* transitions within the aromatic system. semanticscholar.org
Furthermore, these computational methods can model the influence of solvents on the electronic spectra, a phenomenon known as solvatochromism. researchgate.net By using continuum solvation models like the Polarizable Continuum Model (PCM), it is possible to simulate the UV-Vis spectrum in different solvents. nih.govresearchgate.net These calculations help in understanding how the polarity of the solvent interacts with the ground and excited states of the molecule, leading to shifts in the absorption maxima. The good agreement between theoretical and experimental spectra in various solvents validates the computational approach and provides insights into the electronic structure of the molecule. nih.govsemanticscholar.org
Molecular Orbital and Electronic Structure Analysis
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. scirp.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov
For benzofuran derivatives, DFT calculations are used to determine the energies and spatial distributions of these orbitals. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, indicating potential for charge transfer within the molecule. scirp.orgnih.gov Analysis of the orbital distribution reveals which parts of the molecule are involved in electronic transitions. In many aromatic systems, the HOMO and LUMO are primarily composed of p-orbitals from the conjugated π-system. researchgate.net
Table 3: Frontier Molecular Orbital Energies for a Benzofuran Derivative
| Parameter | Energy (eV) |
| E (HOMO) | -6.367 |
| E (LUMO) | -1.632 |
| Energy Gap (ΔE) | 4.735 |
| Data sourced from a DFT study on 1-benzofuran-2-carboxylic acid. researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and bonding within a molecule. rsc.orgrsc.org It provides a detailed picture of the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the strength of the electron delocalization, also known as hyperconjugation. nih.gov
In benzofuran-ethanone compounds, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. nih.gov These interactions often involve the lone pair electrons on oxygen atoms donating into antibonding orbitals (e.g., n → π*) of the adjacent aromatic ring and carbonyl group. nih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electronic delocalization and stabilization of the molecular structure. nih.govnih.gov This analysis provides fundamental insights into the intramolecular charge transfer and the electronic stabilization of the system.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool utilized to visualize the three-dimensional charge distribution of a molecule. This technique provides valuable insights into a molecule's physicochemical properties and reactivity. nih.govnih.gov The MEP map illustrates the electrostatic potential on the electron density surface, color-coded to represent different charge regions. These maps are instrumental in predicting the sites for electrophilic and nucleophilic attacks. nih.gov
In a typical MEP map, regions of negative electrostatic potential, generally colored in shades of red and yellow, indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, areas with positive electrostatic potential, depicted in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Green areas represent regions of neutral or zero potential. The color intensity, from red to blue, signifies the strength of the negative or positive potential, respectively. nih.gov
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are fundamental in quantifying the reactivity and stability of a molecular system. researchgate.netchemrxiv.org These descriptors provide a theoretical framework to understand and predict the outcomes of chemical reactions.
Global Reactivity Descriptors describe the reactivity of the molecule as a whole. chemrxiv.org Key global descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A higher value indicates greater stability.
Chemical Softness (S): The reciprocal of chemical hardness, representing the molecule's polarizability.
Electronegativity (χ): The power of an atom or group of atoms to attract electrons towards itself.
Chemical Potential (μ): Related to the escaping tendency of electrons from a system in equilibrium.
Electrophilicity Index (ω): A measure of the energy stabilization when a system acquires an additional electronic charge from the environment. arxiv.org
These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Local Reactivity Descriptors pinpoint the reactivity of specific atomic sites within a molecule. chemrxiv.org The most common local descriptors are Fukui functions (f(r)) , which indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. These functions help in identifying the sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. researchgate.net For example, a higher value of f+(r) on an atom suggests it is more susceptible to a nucleophilic attack. frontiersin.org
While specific DFT calculations for 1-(Benzofuran-6-yl)ethanone are not available, the table below presents representative global reactivity descriptors for a related benzofuran derivative, illustrating the typical values obtained through such computational studies.
| Descriptor | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 2.0 |
| Electronegativity (χ) | 4.25 |
| Chemical Hardness (η) | 2.25 |
| Chemical Softness (S) | 0.22 |
| Electrophilicity Index (ω) | 4.01 |
Nonlinear Optical (NLO) Properties and Molecular Polarizability
Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including optical switching and data storage. mdpi.com Organic molecules, particularly those with extended π-conjugated systems, often exhibit significant NLO properties. d-nb.info Benzofuran derivatives are among the organic compounds studied for their NLO potential.
The NLO response of a molecule is described by its polarizability (α) and hyperpolarizabilities (β, γ). When a molecule is subjected to a strong electric field, its induced dipole moment can be expressed as a power series of the field strength. The coefficients of this series are the polarizability and hyperpolarizabilities. researchgate.net
Linear Polarizability (α): Describes the linear response of the molecule to the electric field.
First Hyperpolarizability (β): Responsible for second-order NLO effects like second-harmonic generation (SHG). A non-zero β value is typically observed in non-centrosymmetric molecules.
Second Hyperpolarizability (γ): Gives rise to third-order NLO effects.
Computational methods, such as Time-Dependent Hartree-Fock (TDHF) and DFT, are employed to calculate these properties. d-nb.inforesearchgate.net For benzofuran derivatives, the presence of donor and acceptor groups connected by a π-conjugated bridge can enhance the intramolecular charge transfer and, consequently, the NLO response.
The following table shows representative calculated NLO properties for a benzofuran derivative, highlighting the magnitude of these values.
| Property | Value (a.u.) |
| Dipole Moment (μ) | 3.5 D |
| Mean Polarizability (α) | 150 |
| First Hyperpolarizability (β) | 800 |
| Second Hyperpolarizability (γ) | 25000 |
Thermodynamic Properties Calculation
Computational chemistry allows for the determination of various thermodynamic properties of molecules through calculations of the partition functions and their relationships with thermodynamic quantities. nih.govrsc.org These calculations are typically performed using statistical mechanics based on the vibrational frequencies and other molecular properties obtained from quantum chemical calculations, such as DFT. semanticscholar.org
The standard thermodynamic functions that can be calculated include:
Heat Capacity (Cp,v): The amount of heat required to raise the temperature of the substance by one degree at constant pressure or volume.
Entropy (S): A measure of the randomness or disorder of a system.
Enthalpy (H): The total heat content of a system.
These properties are often calculated at different temperatures to understand their temperature dependence. nih.govrsc.org Such calculations are crucial for predicting the stability of molecules and the feasibility of chemical reactions at various temperatures.
While specific thermodynamic data for this compound is not documented in the searched literature, the table below provides an example of calculated thermodynamic properties for a related organic molecule at a standard temperature, showcasing the type of data generated from these theoretical studies.
| Property | Value | Unit |
| Zero-point vibrational energy | 150.5 | kcal/mol |
| Enthalpy | 160.2 | kcal/mol |
| Heat Capacity (Cv) | 45.8 | cal/mol·K |
| Entropy (S) | 105.3 | cal/mol·K |
Structure Activity Relationship Sar Studies of Benzofuran Ethanone Derivatives
Influence of Substituent Type and Position on Biological Activity
The type and placement of substituents on the benzofuran-ethanone scaffold are critical determinants of the molecule's biological profile. Modifications to the benzofuran (B130515) ring system can significantly affect the compound's volume, lipophilicity, and electronic properties, which in turn influences its interaction with biological targets.
The introduction of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran structure has been consistently shown to enhance biological, particularly anticancer, activities. nih.gov This increased potency is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic region on the halogen and a nucleophilic site on a biological molecule, thereby improving binding affinity. nih.gov
Research has demonstrated that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit significant cytotoxicity. researchgate.net The position of the halogen is a critical factor in its biological effect. nih.gov For instance, the substitution of a bromine atom on a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity in both cancer and normal cell lines. nih.gov
One study synthesized a series of 1,1′-(5,6-dimethoxy-3-methyl-1-benzofuran-2,7-diyl) diethanone derivatives, where a bromine atom attached to the methyl group at the 3-position resulted in a compound with notable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells. nih.gov In contrast, the presence of a halogen directly substituted on the benzene (B151609) or furan (B31954) ring does not appear to increase cytotoxic activity to the same extent. mdpi.com
| Compound ID | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | K562 | 5 |
| 1 | HL60 | 0.1 |
Data sourced from a study on halogenated derivatives of benzofuran. nih.gov
For example, in a series of 3-methanone-6-substituted-benzofuran derivatives, a methoxy (B1213986) group at the C-6 position of the benzofuran ring resulted in a compound with 2-4 times greater potency than the unsubstituted analog and 3-10 times higher activity than a compound with a methoxy group at the C-7 position. researchgate.net This highlights the sensitivity of biological activity to the positional isomerism of substituents.
Furthermore, hydroxyl groups have been identified as important for the antibacterial and antioxidant properties of benzofuran derivatives. nih.govnih.gov The presence of hydroxyl groups can contribute to the molecule's ability to scavenge free radicals, a key mechanism for antioxidant activity. nih.gov In terms of antibacterial action, hydroxyl substituents at the C-3 and C-4 positions have been associated with good antibacterial activity. nih.gov
| Compound Modification | Relative Potency |
|---|---|
| Methoxy group at C-6 | 2-4x higher than unsubstituted |
| Methoxy group at C-7 | 3-10x lower than C-6 substituted |
Comparative potency of methoxy-substituted benzofuran derivatives. researchgate.net
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological properties of a drug. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit significant differences in their biological activity, potency, and pharmacokinetic profiles. scienceopen.com This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. scienceopen.com
While specific studies on the stereochemical and enantiomeric purity of 1-(Benzofuran-6-yl)ethanone derivatives are not extensively detailed in the reviewed literature, the principles of stereopharmacology are broadly applicable. For many chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects. scienceopen.com
An example from the broader class of furan-containing natural products is Usnic acid, which exists as (+) and (−) enantiomers. Both enantiomers have been shown to be effective against a variety of Gram-positive bacterial strains, illustrating that in some cases, both enantiomers can possess biological activity. nih.gov The development of enantioselective synthetic methods is crucial to isolate and evaluate the pharmacological profile of individual enantiomers, which is essential for establishing a clear structure-activity relationship and optimizing therapeutic outcomes. nih.gov
Correlations between Structural Modifications and Specific Biological Mechanisms
Understanding the relationship between structural modifications and the specific biological mechanisms of action is a key objective of SAR studies. For benzofuran-ethanone derivatives, research has begun to elucidate how different structural features correlate with specific cellular and molecular events.
Several studies have shown that certain bromoalkyl and bromoacetyl derivatives of benzofurans exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com The introduction of a bromine atom into the benzofuran molecule appears to enhance its cytotoxic potential. mdpi.com Furthermore, some of these active benzofuran derivatives have been found to increase the generation of reactive oxygen species (ROS) within cancer cells. researchgate.net Elevated ROS levels can lead to oxidative stress and trigger apoptotic pathways. researchgate.net
In addition to inducing apoptosis, some benzofuran derivatives have been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6). researchgate.net This suggests a potential anti-inflammatory component to their biological activity. At the molecular level, tubulin has been identified as a potential target for some of the most active bromo-derivatives of benzofuran. researchgate.netmdpi.com By interfering with tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
Computational Approaches in SAR Elucidation and Target Prediction
In recent years, computational methods have become indispensable tools in drug discovery and SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are used to rationalize experimental findings and guide the design of new, more potent compounds. researchgate.netresearchgate.netnih.gov
For benzofuran derivatives, 3D-QSAR studies using CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been employed to develop predictive models for their biological activity. researchgate.net These models help to identify the key structural features that are positively or negatively correlated with the desired activity.
Molecular docking simulations are used to predict the binding mode of benzofuran derivatives within the active site of a biological target. researchgate.netnih.gov This allows researchers to visualize the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. For example, molecular docking studies have been used to investigate the interaction of benzofuran derivatives with targets like PI3K and VEGFR-2, which are important in cancer signaling pathways. researchgate.netnih.gov By understanding these interactions, medicinal chemists can design modifications to the benzofuran scaffold to enhance its binding to the target protein. In silico ADMET predictions are also used to assess the drug-like properties of newly designed molecules, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.net
Mechanistic Investigations of Biological Activities
Anticancer Activity Mechanisms
Derivatives of 1-(Benzofuran-6-yl)ethanone have demonstrated notable anticancer effects through a variety of mechanisms that disrupt cancer cell proliferation and survival. These mechanisms include the induction of programmed cell death, modulation of cellular oxidative stress, interaction with specific molecular targets, and alteration of the inflammatory tumor microenvironment.
A primary mechanism by which benzofuran (B130515) derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is critical for eliminating malignant cells and is often dysregulated in cancer.
Caspase-Dependent Pathways: Research has shown that active benzofuran derivatives can trigger apoptosis in cancer cells, such as human leukemia cells, through caspase-dependent pathways. nih.gov The activation of caspases, a family of cysteine proteases, is a central feature of apoptosis. For instance, a Caspase-Glo 3/7 assay, which measures the activity of caspase-3 and caspase-7, has confirmed the proapoptotic properties of certain brominated derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one. nih.gov
Phosphatidylserine Distribution: A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the a cell's plasma membrane. frontiersin.orgnih.gov This externalization of PS acts as an "eat me" signal, flagging the apoptotic cell for phagocytosis by macrophages. nih.gov The Annexin V-FITC assay, which detects externalized PS, has been utilized to confirm that benzofuran derivatives induce apoptosis in cancer cell lines like K562. nih.gov This redistribution of phosphatidylserine is a caspase-dependent process. nih.gov
| Mechanism | Assay/Observation | Cell Line Example | Reference |
|---|---|---|---|
| Caspase-Dependent Pathway Activation | Caspase-Glo 3/7 Assay | K562 (Human Leukemia) | nih.gov |
| Phosphatidylserine Externalization | Annexin V-FITC Assay | K562 (Human Leukemia) | nih.gov |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While moderate levels of ROS can promote cancer cell proliferation and survival, high levels can induce oxidative stress and lead to cell death. mdpi.commdpi.com Certain derivatives of this compound have been found to exert their anticancer effects by modulating the intracellular levels of ROS.
Specifically, studies have demonstrated that some bromo derivatives of benzofurans exhibit pro-oxidative effects, leading to an increase in ROS levels within cancer cells. nih.gov This elevation of ROS can disrupt the delicate redox balance of cancer cells, which often have a compromised antioxidant defense system, thereby pushing them towards apoptosis. nih.gov The generation of ROS by these compounds has been observed to be time-dependent, with a notable increase after 12 hours of incubation. nih.gov This suggests that the antitumor potential of these derivatives may be linked to their ability to enhance the production of ROS. nih.gov
The identification of specific molecular targets is crucial for understanding the precise mechanism of action of anticancer compounds. For certain benzofuran derivatives, tubulin has been identified as a key molecular target. nih.gov
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle. mdpi.com Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis. Several benzofuran derivatives have been shown to inhibit tubulin polymerization. nih.govmdpi.com This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. nih.gov The ability of these compounds to interfere with tubulin polymerization positions them as microtubule-targeting agents, a well-established class of anticancer drugs.
The tumor microenvironment, which is composed of various cells and signaling molecules, plays a significant role in cancer progression. Pro-inflammatory cytokines, such as Interleukin-6 (IL-6), can promote cancer cell survival and contribute to chemoresistance. nih.gov
Derivatives of this compound have demonstrated the ability to modulate the tumor microenvironment by inhibiting the release of pro-inflammatory cytokines. Specifically, studies have shown that certain bromo derivatives can significantly reduce the concentration of IL-6 in the culture medium of cancer cells. nih.gov For example, after 72 hours of exposure, one compound was found to reduce the level of IL-6 by 50%, while another reduced it by 40%. nih.gov This inhibition of IL-6 release suggests an additional mechanism by which these compounds can exert their anticancer effects, potentially by sensitizing cancer cells to other therapies and reducing inflammation-driven tumor growth. mdpi.comscienceopen.comresearchgate.netnih.gov
In addition to the mechanisms described above, benzofuran derivatives have been investigated for their ability to inhibit specific enzymes that are implicated in cancer development and other diseases.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is an enzyme that is recognized as a negative regulator of the insulin and leptin signaling pathways. Its role in down-regulating these pathways has made it a therapeutic target for type 2 diabetes and obesity. Furthermore, PTP1B has been implicated in the development of certain cancers. Research has identified that benzofuran and its derivatives can act as inhibitors of PTP1B. nih.gov For instance, a series of hydroxy benzofuran methyl ketones and their derivatives have been evaluated and shown to exhibit good inhibitory activity against PTP1B. nih.gov This enzyme inhibitory activity presents another avenue through which benzofuran-based compounds can exert their biological effects.
Antimicrobial Activity Mechanisms
Benzofuran derivatives have also been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against various bacterial and fungal pathogens. rsc.orgrsc.orgcuestionesdefisioterapia.com The mechanisms underlying these antimicrobial effects are multifaceted and appear to vary depending on the specific derivative and the target microorganism.
One of the identified mechanisms of antibacterial action for certain benzofuran-pyrazole hybrid molecules is the inhibition of DNA gyrase B. nih.govmdpi.comresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibacterial drugs. mdpi.com By inhibiting the B subunit of this enzyme, these compounds can disrupt DNA synthesis and lead to bacterial cell death. For example, one benzofuran-pyrazole compound was found to inhibit E. coli DNA gyrase B with a notable IC50 value of 9.80 µM. mdpi.comresearchgate.net
In the context of antifungal activity, some benzofuran derivatives are thought to exert their effects by mobilizing intracellular calcium. nih.gov Alterations in calcium homeostasis can be detrimental to fungal cells, leading to growth inhibition.
Furthermore, a more comprehensive understanding of the antibacterial mechanism of a novel benzofuran derivative containing disulfide moieties was preliminarily revealed through a combination of proteomic analysis and enzyme activity assays. acs.org This approach allows for the identification of multiple cellular processes and enzymatic functions that are disrupted by the compound, providing a broader view of its mode of action. acs.org
| Antimicrobial Type | Proposed Mechanism | Target/Effect | Example Compound Type | Reference |
|---|---|---|---|---|
| Antibacterial | DNA Gyrase B Inhibition | Inhibition of bacterial DNA replication | Benzofuran-pyrazole hybrids | nih.govmdpi.comresearchgate.net |
| Antifungal | Mobilization of Intracellular Calcium | Disruption of calcium homeostasis | Benzofuran derivatives | nih.gov |
| Antibacterial | Proteomic and Enzyme Activity Alterations | Disruption of multiple cellular processes | Benzofuran derivatives with disulfide moieties | acs.org |
Based on a comprehensive review of available scientific literature, there is insufficient specific data regarding the compound This compound to generate a detailed article that strictly adheres to the requested outline on its mechanistic biological activities.
The provided outline requires in-depth information on specific antibacterial, antifungal, immunomodulatory, and antioxidant mechanisms. However, current research focuses on the biological activities of the broader benzofuran class of compounds or other specific derivatives, rather than this compound itself.
For instance, studies on various benzofuran derivatives have shown potential antimicrobial and immunomodulatory effects. Research into compounds such as certain 3-methanone-6-substituted-benzofurans has indicated that substitutions on the benzofuran ring are crucial for antibacterial activity nih.gov. Similarly, derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)ethan-1-one have been investigated for their ability to inhibit the release of pro-inflammatory cytokines like IL-6 nih.gov. However, these findings are specific to the studied analogues and cannot be directly attributed to this compound without dedicated research.
The user's instructions strictly prohibit the inclusion of information that falls outside the explicit scope of the specified sections for this compound. To maintain scientific accuracy and adhere to these constraints, the article cannot be generated as the necessary specific data for each section of the outline is not present in the current body of scientific literature.
Anti-inflammatory Activity Mechanisms (e.g., Heme Oxygenase-1 Upregulation)
No research was found that specifically investigates the role of this compound in the upregulation of Heme Oxygenase-1 (HO-1). The HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Upregulation of HO-1 can lead to the production of biliverdin, carbon monoxide, and free iron, which collectively contribute to anti-inflammatory effects. Studies on other benzofuran derivatives have suggested potential anti-inflammatory properties, but the specific involvement of the HO-1 pathway for this compound has not been documented.
Antiviral Activity Mechanisms (e.g., HIV-1 Reverse Transcriptase Inhibition)
Similarly, there is no available scientific literature demonstrating the inhibition of HIV-1 Reverse Transcriptase (RT) by this compound. HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to a hydrophobic pocket in the enzyme, inducing a conformational change that disrupts its catalytic activity. While some benzofuran-containing compounds have been investigated as potential HIV-1 inhibitors, the specific activity and mechanism of this compound against HIV-1 RT have not been reported. medcraveonline.com
Natural Occurrence and Biosynthesis of Benzofuran Ethanone Scaffolds
Isolation from Plant Species (e.g., Senecio glaucus, Petasites hybridus, Morus notabilis)
The investigation of various plant species has led to the isolation and characterization of a multitude of benzofuran-ethanone derivatives.
Senecio glaucus
Phytochemical studies on the aerial parts of Senecio glaucus L. (Asteraceae) have successfully isolated several benzofuran (B130515) derivatives. A methylene chloride/methanol extract yielded three notable compounds: 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone, 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone, and 1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone ekb.egekb.egafricaresearchconnects.com. Additionally, a new benzofuran glucoside, 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside, was isolated from the ethyl acetate fraction of the plant's dried aerial parts nih.gov.
Petasites hybridus
The roots and rhizomes of Petasites hybridus (L.) G.Gaertn., B.Mey. & Scherb., commonly known as butterbur, are a known source of bioactive benzofurans. One such compound isolated from its roots is 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, also known as euparin tandfonline.comresearchgate.netnih.gov. Further analysis of the rhizomes has led to the isolation of euparin along with other related nor-sesquiterpenoids sid.ir. These findings underscore the significance of P. hybridus as a source of therapeutic benzofuran compounds springernature.com.
Morus notabilis
The twigs of Morus notabilis C.K.Schneid have been found to contain complex benzofuran derivatives. While not simple ethanones, compounds like mulberrofuran A have been separated from its ethanol extracts nih.gov. The genus Morus is generally rich in prenylated flavonoids, many of which incorporate a benzofuran or a related dihydrobenzofuran moiety mdpi.comresearchgate.net. The genetic and metabolic complexity of M. notabilis contributes to the production of these diverse bioactive compounds laboratorynotes.com.
Table 1: Benzofuran-Ethanone Scaffolds Isolated from Plant Species
| Compound Name | Plant Source | Reference |
|---|---|---|
| 1-(6-hydroxy-2-(prop-1-en-2-yl)benzofuran-5-yl)ethanone | Senecio glaucus | ekb.egafricaresearchconnects.com |
| 1-1'-(6-hydroxybenzofuran-2,5-diyl)diethanone | Senecio glaucus | ekb.egafricaresearchconnects.com |
| 1-1'-(6-methoxybenzofuran-2,5-diyl)diethanone | Senecio glaucus | ekb.egafricaresearchconnects.com |
| 2,3-dihydro-3β-hydroxyeuparin 3-O-glucopyranoside | Senecio glaucus | nih.gov |
| 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone (Euparin) | Petasites hybridus | researchgate.netsid.ir |
| Mulberrofuran A | Morus notabilis | nih.gov |
Identification from Fungi and Other Biotic Sources
Benzofuran derivatives are not exclusive to the plant kingdom; they are also produced by various fungi, often as secondary metabolites.
Endophytic and marine-derived fungi have proven to be a prolific source of novel benzofuran compounds. For instance, a mangrove endophytic fungus, Xylaria sp., was found to produce metabolites containing a substituted dihydrobenzofuran unit acs.org. Similarly, a chemical investigation of the deep-sea-derived fungus Aspergillus sp. SCSIO41032 led to the isolation of two known benzofuran derivatives alongside other compounds tandfonline.com. Another marine-derived fungus, Penicillium crustosum, yielded four new benzofuran derivatives among other known analogues nih.gov. These discoveries highlight the potential of fungi as a source of structurally diverse and biologically active benzofurans rsc.orgresearchgate.net.
Table 2: Benzofuran Derivatives from Fungal Sources
| Fungal Source | Type of Benzofuran Derivative | Reference |
|---|---|---|
| Xylaria sp. (#2508) | Substituted dihydrobenzofuran unit | acs.org |
| Aspergillus sp. SCSIO41032 | Two known benzofuran derivatives | tandfonline.com |
| Penicillium crustosum SCNU-F0046 | Four new benzofuran derivatives | nih.gov |
Proposed Biosynthetic Pathways for Naturally Occurring Benzofuran Derivatives
The biosynthesis of the benzofuran core in nature is complex and can follow multiple pathways. Isotope labeling studies have provided significant insights into the origins of the carbon skeleton.
Research on root cultures of Tagetes patula has elucidated a key biosynthetic route for compounds like (-)-4-hydroxytremetone. These studies demonstrated that the benzenoid ring and the acetyl group are derived primarily from the amino acid phenylalanine. In contrast, the five-membered furan (B31954) ring and its side chain originate from an isoprenoid precursor formed through the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway nih.gov. The proposed pathway involves the assembly of 4-hydroxyacetophenone and dimethylallyl diphosphate (DMAPP) to form prenyl-substituted intermediates, which then cyclize to create the dihydrobenzofuran structure nih.gov.
A biosynthetic pathway has also been proposed for the benzofuran derivatives isolated from Senecio glaucus ekb.egekb.eg. This suggests that similar biosynthetic logic, involving the combination of a phenolic precursor and an isoprenoid unit, is a common strategy for the construction of these scaffolds in plants. The wide distribution of benzofuran compounds in various plant families like Asteraceae, Rutaceae, and Liliaceae points to the evolutionary conservation of these synthetic pathways nih.gov.
Research Applications and Future Directions for 1 Benzofuran 6 Yl Ethanone
Role as a Versatile Synthetic Building Block in Organic Chemistry
1-(Benzofuran-6-yl)ethanone is a valuable intermediate in organic synthesis, primarily due to the reactivity of its ketone functional group and the stable benzofuran (B130515) core. musechem.com This structure serves as a versatile platform for chemical modifications, enabling chemists to construct more complex molecules. musechem.com As a building block, it is utilized in the synthesis of a variety of heterocyclic compounds and pharmaceutical intermediates. bldpharm.combldpharm.com
The synthetic utility of the benzofuran scaffold, of which this compound is a member, is well-documented. For instance, new benzofuran derivatives are often prepared starting from related precursors like substituted o-hydroxyacetophenones. mdpi.com The ethanone (B97240) side chain, in particular, offers a reactive site for a multitude of chemical transformations, including but not limited to:
Condensation reactions: To form larger, more complex structures.
Reduction: To create chiral alcohols, which are themselves valuable building blocks for natural products and drugs. nih.govresearchgate.net
Halogenation: To introduce reactive handles for cross-coupling reactions, allowing for the attachment of other molecular fragments. mdpi.com
The ability to functionalize both the ketone group and the aromatic rings makes compounds like this compound foundational materials for creating libraries of novel compounds for biological screening. lifechemicals.com
| Synthetic Application | Description | Potential Products |
|---|---|---|
| Precursor for Chiral Alcohols | Asymmetric reduction of the ketone group yields enantiopure alcohols, which are key intermediates in pharmaceutical synthesis. nih.govresearchgate.net | (S)-1-(benzofuran-6-yl)ethanol, (R)-1-(benzofuran-6-yl)ethanol |
| Scaffold for Heterocycle Synthesis | The ketone can be used as a handle to build additional rings onto the benzofuran core. | Pyrazoles, Oximes, Thiazoles rsc.orgnih.gov |
| Intermediate for Bioactive Derivatives | Serves as a starting point for synthesizing derivatives with potential therapeutic activities, such as anticancer or antimicrobial agents. musechem.commdpi.com | Bromoalkyl and bromoacetyl derivatives, substituted benzofurans mdpi.com |
Development as Chemical Probes for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. nih.gov While this compound itself is not extensively documented as a chemical probe, its derivatives possess the necessary characteristics to be developed into such tools. The benzofuran scaffold is present in many bioactive molecules, suggesting its potential for specific interactions with biological targets. rsc.org
The development of a chemical probe from a starting scaffold like this compound would involve:
Synthesis of a diverse library: Creating a range of derivatives with systematic modifications to the core structure.
High-throughput screening: Testing these compounds against specific biological targets (e.g., enzymes, receptors) to identify a "hit." nih.gov
Optimization: Modifying the hit compound to improve its potency, selectivity, and cell permeability, transforming it into a validated probe. nih.gov
Given that derivatives of benzofuran have been shown to modulate the function of proteins like tubulin, there is a clear precedent for their use in creating probes to investigate cellular processes such as cytoskeletal dynamics and cell division. mdpi.com
Exploration as Lead Compounds for Advanced Therapeutic Agent Discovery
The benzofuran nucleus is a privileged structure in medicinal chemistry, found in numerous compounds with significant biological activities, including anticancer, anti-infective, and antioxidant properties. rsc.orgnih.gov Consequently, this compound is considered a valuable starting point, or lead compound, for the discovery of new therapeutic agents. musechem.com
Research has demonstrated that derivatives of similar benzofuran structures exhibit potent and selective toxicity against cancer cell lines. mdpi.com For example, studies on bromoalkyl derivatives of benzofurans have shown high cytotoxicity towards leukemia cells, with some compounds inducing apoptosis (programmed cell death) and exhibiting pro-oxidative effects. mdpi.comnih.gov The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, a validated target for anticancer drugs. mdpi.com
The process of advancing a lead compound like this compound involves structure-activity relationship (SAR) studies, where different chemical groups are attached to the core scaffold to optimize its therapeutic properties and minimize off-target effects. The goal is to develop a drug candidate with high efficacy and a favorable safety profile. mdpi.com
| Therapeutic Area | Observed Activity of Benzofuran Derivatives | Potential Mechanism of Action |
|---|---|---|
| Oncology | Cytotoxicity against various cancer cell lines, including leukemia and solid tumors. mdpi.comrsc.org | Induction of apoptosis, inhibition of tubulin polymerization, generation of reactive oxygen species (ROS). mdpi.com |
| Infectious Diseases | Reported antibacterial and antifungal activities. rsc.orgresearchgate.net | Disruption of microbial cell processes. |
| Inflammatory Diseases | Antioxidant and immunomodulatory effects. rsc.orgdtu.dk | Scavenging of free radicals, modulation of immune cell responses. |
| Neurological Disorders | Some derivatives interact with serotonin (B10506) receptors, suggesting potential in CNS applications. nih.gov | Modulation of neurotransmitter systems. |
Integration in Computational Drug Design and Virtual Screening Workflows
Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification of promising new drug candidates. nih.gov Virtual screening, a key CADD technique, involves computationally screening large libraries of chemical compounds to find those most likely to bind to a specific biological target. nih.govmedchem-ippas.eu
The this compound scaffold is well-suited for integration into these computational workflows. The process typically involves:
Pharmacophore Modeling: Defining the essential 3D structural features a molecule must possess to interact with the target. A model can be built based on known active benzofuran derivatives. nih.gov
Virtual Screening: Using the pharmacophore model to search digital libraries (like the ZINC database) for compounds that match the required features. nih.gov
Molecular Docking: Simulating the binding of the "hit" compounds to the 3D structure of the target protein to predict their binding affinity and orientation. nih.gov
ADMET Prediction: Computationally estimating the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising candidates to filter out those with poor pharmacokinetic profiles. nih.gov
By using this compound as a core structure for generating a virtual library, researchers can efficiently explore vast chemical space to design new inhibitors for targets implicated in various diseases. mdpi.comresearchgate.net
Advancements in Green Chemistry for Sustainable Synthesis
Green chemistry focuses on designing chemical processes that are environmentally benign, reducing waste and energy consumption. Significant progress has been made in applying these principles to the synthesis of benzofuran derivatives. A notable example is the asymmetric bioreduction of 1-(benzofuran-2-yl)ethanone, a close analog of the title compound, to produce an enantiopure alcohol. nih.govresearchgate.net
This biotransformation utilizes a whole-cell biocatalyst, Lactobacillus paracasei, and is performed in an aqueous medium under mild conditions. nih.govresearchgate.net The process achieves high yield (92%) and excellent enantiomeric excess (>99.9%), offering a sustainable alternative to traditional chemical reductants that often require harsh conditions and produce hazardous waste. nih.govresearchgate.net This biological method is scalable and highlights the potential for producing valuable chiral intermediates from benzofuran ketones in an eco-friendly manner. nih.gov Other green approaches to benzofuran synthesis include the use of recyclable ionic liquids and metal catalysts. rsc.org
Unexplored Mechanistic Pathways and Target Identification in Biological Systems
While derivatives of this compound have shown promising biological activity, the precise molecular mechanisms often remain to be fully elucidated. For many bioactive benzofurans, the specific protein targets have not been definitively identified. Research on some derivatives has pointed to tubulin as a molecular target and has implicated processes like apoptosis and ROS generation. mdpi.com However, these findings open up further questions.
Future research should focus on:
Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of active benzofuran compounds within the cell.
Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target's activity leads to the observed cellular effect (e.g., which specific signaling cascades are activated or inhibited).
Elucidating Resistance Mechanisms: For compounds with anticancer potential, it is crucial to investigate how cancer cells might develop resistance to their effects.
Uncovering these unexplored pathways is critical for optimizing lead compounds and understanding their full therapeutic potential and possible side effects.
Potential in Materials Science Applications (Further Research Needed)
The application of this compound and its derivatives in materials science is a largely unexplored area. However, the inherent properties of the benzofuran ring system—such as its planarity, aromaticity, and electron-rich nature—suggest potential for its use in developing novel materials.
Hypothetical areas for future research include:
Organic Electronics: Heterocyclic aromatic compounds are often investigated as building blocks for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The benzofuran core could be incorporated into larger conjugated systems to tune their electronic and optical properties.
Fluorescent Sensors: Modification of the benzofuran scaffold could lead to the development of fluorescent probes that can detect specific ions, molecules, or changes in their microenvironment.
Polymer Chemistry: Benzofuran-containing monomers could be synthesized and polymerized to create new materials with unique thermal, mechanical, or optical properties.
Significant foundational research is required to synthesize and characterize such materials and to evaluate their performance in any potential application. This remains a promising, yet nascent, field for the benzofuran scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
